![molecular formula C14H15Cl2NO B448577 3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 362593-33-7](/img/structure/B448577.png)

3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as CGP 52432, is a potent GABAB antagonist . It has a molecular weight of 384.24 and is soluble in water up to 10 mM . It is a synthetic compound and is usually stored under desiccating conditions .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.17 and is a liquid at room temperature . It is soluble in water up to 10 mM and should be stored at -10 degrees Celsius for optimal stability .Scientific Research Applications

Photosynthesis Research

The compound has been used in studies on photosynthesis, particularly in the context of Euglena gracilis Z populations . When grown in medium containing dl-lactate at 27 C in the light, these populations underwent modifications of the pigment system in response to 0.05 to 250 micromolar 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) .

Cell Cycle Studies

This compound has also been used in cell cycle studies. It has been tested for its effect on the cell cycle transit of Euglena gracilis . While DCMU does not block light stimulated cells from entering the S phase of the cell cycle, it does inhibit the transit through G2/M .

Cancer Research

The compound has potential applications in cancer research. HDAC inhibitors have been shown in studies to reduce the level of EGFR that is expressed and downregulate the EGFR-induced phosphorylation of AKT and ERK . Therefore, dual inhibitors of EGFR and HDAC provide a potential approach as combination treatment synergistically inhibited the growth of NSCLC .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as hemoglobin subunit alpha and hemoglobin subunit beta .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway . This inhibition could potentially lead to changes in cell growth and proliferation.

Biochemical Pathways

It’s known that the inhibition of the dyrk1a-pkb/akt pathway can affect various cellular processes, including cell survival, growth, proliferation, and metabolism .

Pharmacokinetics

Similar compounds have been found to have good stability profiles in acidic solutions . Also, increases in dose led to proportionate increases in the maximum blood substance concentration .

Result of Action

Similar compounds have shown potent growth inhibition on certain cancer cells . This suggests that 3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one could potentially have antitumor effects.

properties

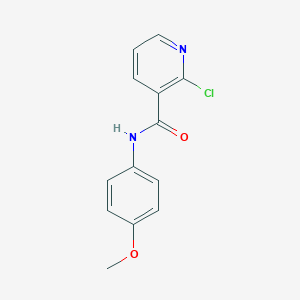

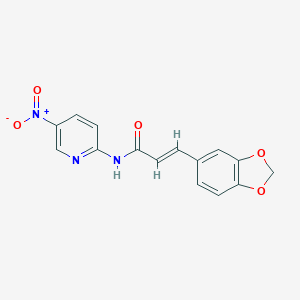

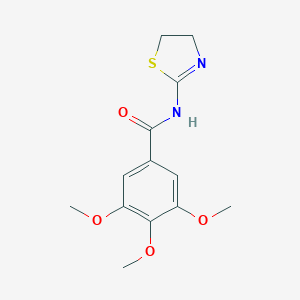

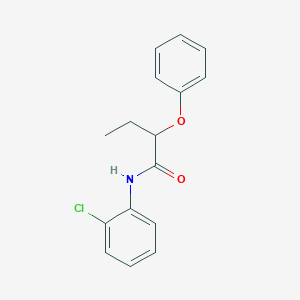

IUPAC Name |

3-(3,4-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO/c1-14(2)7-10(5-11(18)8-14)17-9-3-4-12(15)13(16)6-9/h3-6,17H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAILJFZUDSJXMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B448499.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]biphenyl-4-carboxamide](/img/structure/B448511.png)